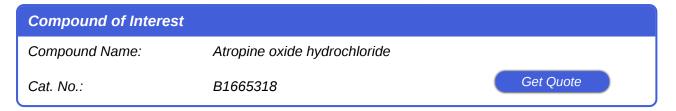


Theoretical and Computational Insights into Atropine Oxide Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine oxide hydrochloride, a derivative of the well-known muscarinic antagonist atropine, presents a compelling subject for theoretical and computational investigation.[1] As a competitive antagonist of muscarinic acetylcholine receptors (M1-M5), it holds therapeutic potential, particularly in the context of nerve agent and pesticide poisonings.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of atropine oxide hydrochloride. It outlines detailed protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses to elucidate its reactivity and interaction profile. Furthermore, this guide presents a conceptual framework for understanding its mechanism of action through a detailed signaling pathway and a structured workflow for its computational analysis. While specific computational data for atropine oxide hydrochloride is not extensively available in public literature, this guide leverages data from its parent compound, atropine, and established computational chemistry principles to provide a robust template for future research.

Physicochemical Properties



A foundational aspect of any computational study is the accurate representation of the molecule's basic properties. The key physicochemical properties of **Atropine oxide hydrochloride** are summarized in Table 1.

Property	Value	Source
Molecular Formula	C17H24CINO4	PubChem[4]
Molecular Weight	341.83 g/mol	Clearsynth, Sigma-Aldrich[5][6]
IUPAC Name	[(1R,5S)-8-methyl-8-oxido-8- azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2- phenylpropanoate;hydrochlorid e	PubChem[4]
CAS Number	4574-60-1	SynZeal, PubChem, Clearsynth[4][5][7][8]
Synonyms	Atropine N-oxide hydrochloride, Genatropine hydrochloride, Tropinox	Clearsynth, CymitQuimica[5][9]

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of a molecule at the atomic level. For **atropine oxide hydrochloride**, these calculations can provide invaluable insights for drug design and development.

Density Functional Theory (DFT) Analysis

DFT is a robust computational method for investigating the electronic structure of many-body systems.[10] It is widely used for geometry optimization and the prediction of vibrational spectra.

The first step in most computational studies is to determine the most stable 3D conformation of the molecule, its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For **atropine oxide hydrochloride**, this would involve calculations that systematically adjust bond lengths, bond angles, and dihedral angles until the



lowest energy state is reached. The results of such a calculation would be presented as a set of Cartesian coordinates or internal coordinates (Z-matrix) for each atom. A hypothetical summary of key optimized geometric parameters is presented in Table 2.

Parameter	Bond/Angle	Calculated Value (Å or °)	Experimental Value (Å or °)
Bond Length	C-O (ester)	Value	Value
C=O (ester)	Value	Value	
N-O (N-oxide)	Value	Value	-
C-N (tropane ring)	Value	Value	-
Bond Angle	O-C-C (ester)	Value	Value
C-N-C (tropane ring)	Value	Value	
Dihedral Angle	C-O-C-C (ester linkage)	Value	Value

Note: The "Calculated Value" column would be populated with data from DFT calculations (e.g., using B3LYP/6-31G(d,p) basis set). The "Experimental Value" column would ideally contain data from X-ray crystallography, if available.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule.[11][12][13][14] Comparing the calculated vibrational frequencies with experimental data is a crucial step for validating the computational method and the optimized geometry.[15][16] A hypothetical comparison of calculated and experimental vibrational frequencies is shown in Table 3.



Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
ν(C=O)	Value	Value	Carbonyl stretch
ν(C-O)	Value	Value	Ester C-O stretch
ν(N-O)	Value	Value	N-oxide stretch
δ(C-H)	Value	Value	C-H bending

Note: Calculated frequencies are often scaled by a factor to better match experimental values due to the harmonic approximation used in the calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[2][17] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's stability.[17][18] A smaller gap suggests higher reactivity.[18] These parameters are crucial for understanding how **atropine oxide hydrochloride** might interact with its biological targets.[2] A summary of hypothetical HOMO-LUMO parameters is provided in Table 4.

Parameter	Calculated Value (eV)
HOMO Energy	Value
LUMO Energy	Value
HOMO-LUMO Gap (ΔE)	Value

Molecular Electrostatic Potential (MEP) Analysis

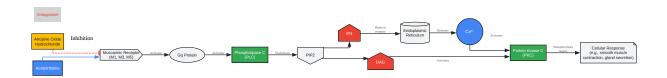
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[19] It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role in ligand-receptor binding. The MEP map identifies regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively.



Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine oxide hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] These are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems.[1][20] By blocking the binding of the endogenous neurotransmitter acetylcholine, atropine oxide hydrochloride inhibits the downstream signaling cascades initiated by these receptors.

The signaling pathway for M1 and M3 muscarinic receptors, which are coupled to Gq proteins, is depicted below.



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Caption: Signaling pathway of M1/M3/M5 muscarinic acetylcholine receptors and the inhibitory action of **Atropine Oxide Hydrochloride**.

Experimental Protocols for Computational Studies

A systematic workflow is essential for conducting reproducible and reliable computational studies. The following protocol outlines the key steps for the theoretical analysis of **atropine** oxide hydrochloride.

Molecular Structure Preparation



- 2D to 3D Conversion: The 2D structure of **atropine oxide hydrochloride** is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.
- Initial Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for quantum chemical calculations.

Quantum Chemical Calculations

- Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
- Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is chosen.
- Basis Set: A Pople-style basis set, such as 6-31G(d,p), is selected to provide a good balance between accuracy and computational cost.
- Geometry Optimization: A full geometry optimization is performed in the gas phase to find the minimum energy structure.
- Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
- Solvation Effects: The calculations can be repeated in a solvent (e.g., water) using a
 continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more
 biologically relevant environment.
- HOMO-LUMO and MEP Analysis: The optimized wavefunction is used to calculate the HOMO and LUMO energies and to generate the Molecular Electrostatic Potential map.

Molecular Docking

 Receptor Preparation: The 3D structure of the target muscarinic acetylcholine receptor (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

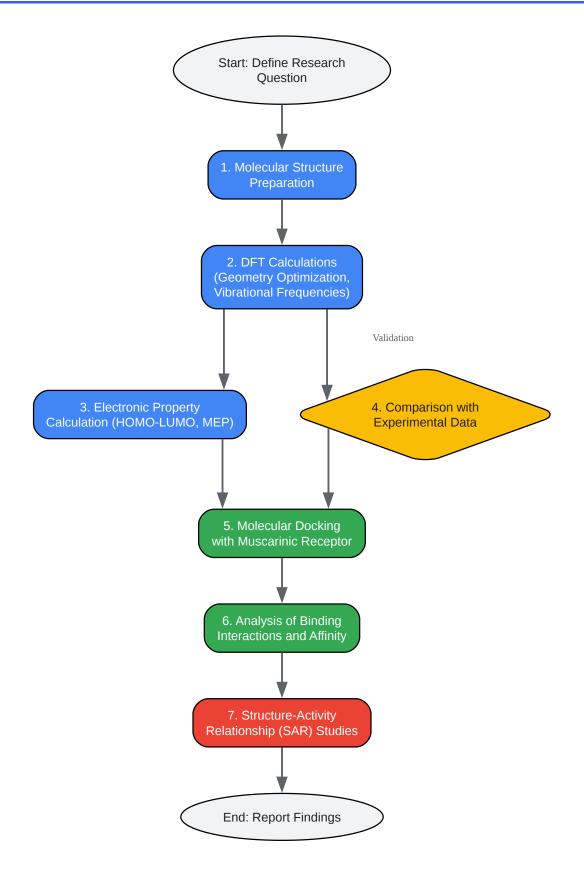


- Ligand Preparation: The optimized 3D structure of **atropine oxide hydrochloride** is prepared by assigning charges and defining rotatable bonds.
- Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict
 the binding pose and affinity of atropine oxide hydrochloride within the active site of the
 receptor.[8][21][22][23][24]

Workflow for Computational Analysis

The overall workflow for the theoretical and computational study of **atropine oxide hydrochloride** can be visualized as follows.





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